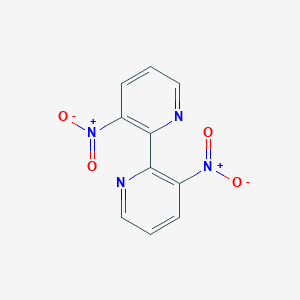

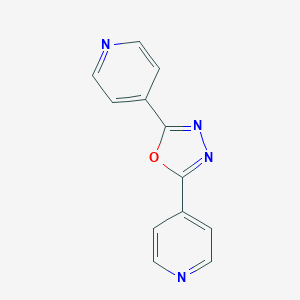

3,3'-Dinitro-2,2'-Bipyridyl

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

INS365 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Reagenz bei der Synthese anderer Nukleotide und Nukleotidanaloga verwendet.

Biologie: Wird für seine Rolle in der zellulären Signalgebung untersucht und als Werkzeug zur Untersuchung der P2Y2-Rezeptorfunktionen.

Medizin: Wird hauptsächlich zur Behandlung des trockenen Auges und anderer Erkrankungen eingesetzt, die eine verbesserte mukoziliare Clearance erfordern.

Industrie: Wird bei der Entwicklung neuer Arzneimittel und therapeutischer Wirkstoffe eingesetzt.

Wirkmechanismus

INS365 entfaltet seine Wirkung, indem es als Agonist des P2Y2-Rezeptors wirkt. Nach der Bindung an den Rezeptor stimuliert INS365 die Produktion von intrazellulären Kalziumionen (Ca2+), die wiederum die Sekretion von Mukus und Flüssigkeit aus Epithelzellen fördern. Dies führt zu einer erhöhten Tränenproduktion und einer verbesserten mukoziliaren Clearance . Die beteiligten molekularen Ziele und Pfade umfassen die Aktivierung des P2Y2-Rezeptors und nachfolgende Signalwege, die die Mukus- und Flüssigkeitsekretion verstärken .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

INS365 wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Phosphorylierung von Uridinderivaten beinhalten. Der Prozess beinhaltet typischerweise die Verwendung von Phosphorylierungsmitteln wie Phosphorylchlorid (POCl3) und Triethylamin (TEA) unter kontrollierten Bedingungen, um das gewünschte Produkt zu erhalten .

Industrielle Produktionsverfahren

In industriellen Umgebungen umfasst die Produktion von INS365 die großtechnische chemische Synthese unter Verwendung von automatisierten Reaktoren, um Konsistenz und Reinheit zu gewährleisten. Der Prozess beinhaltet strenge Qualitätskontrollen, um die für pharmazeutische Anwendungen erforderliche hohe Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

INS365 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: INS365 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen von INS365 zu modifizieren.

Substitution: Substitutionsreaktionen mit Nukleophilen können zur Bildung verschiedener Derivate von INS365 führen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H2O2) und Kaliumpermanganat (KMnO4).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden verwendet.

Substitution: Nukleophile wie Ammoniak (NH3) und verschiedene Amine werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene phosphorylierte und dephosphorylierte Derivate von INS365, die unterschiedliche biologische Aktivitäten und Anwendungen haben können .

Wirkmechanismus

INS365 exerts its effects by acting as an agonist of the P2Y2 receptor. Upon binding to the receptor, INS365 stimulates the production of intracellular calcium ions (Ca2+), which in turn promotes the secretion of mucin and fluid from epithelial cells. This leads to increased tear production and improved mucociliary clearance . The molecular targets and pathways involved include the activation of the P2Y2 receptor and subsequent signaling cascades that enhance mucin and fluid secretion .

Vergleich Mit ähnlichen Verbindungen

INS365 ist einzigartig in seiner hohen Potenz und Stabilität als P2Y2-Rezeptoragonist. Ähnliche Verbindungen umfassen:

Uridintriphosphat (UTP): Ein natürlich vorkommendes Nukleotid, das ebenfalls auf P2Y2-Rezeptoren wirkt, aber weniger stabil ist als INS365.

INS365 zeichnet sich durch seine verbesserte Stabilität und höhere Wirksamkeit bei der Stimulation der mukoziliaren Clearance und Tränenproduktion aus .

Eigenschaften

IUPAC Name |

3-nitro-2-(3-nitropyridin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N4O4/c15-13(16)7-3-1-5-11-9(7)10-8(14(17)18)4-2-6-12-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSBMZFINXSHDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=C(C=CC=N2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70336500 | |

| Record name | 3,3'-Dinitro-2,2'-bipyridyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1024-94-8 | |

| Record name | 3,3'-Dinitro-2,2'-bipyridyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about the crystal structure of 3,3'-dinitro-2,2'-bipyridyl and its derivatives?

A: Research on the crystal structures of 3,3'-dinitro-2,2'-bipyridine N-oxides and N,N'-dioxides reveals intriguing intramolecular interactions. These compounds exhibit consistent 1,5 interactions between nitro oxygen atoms and aromatic carbon atoms, with distances ranging from 2.623(2) to 2.839(2) Å []. These O⋯C interactions are suggested to be a common characteristic in ortho-nitro-biphenyl systems. Additionally, 1,6 interactions are observed between N-oxide oxygen atoms and nitro nitrogen atoms in most cases, with distances between 2.737(2) and 2.874(3) Å []. Interestingly, in the parent compound 3,3'-dinitro-2,2'-bipyridine, the attractive intramolecular interactions involving electron density donation from nitro oxygen atoms to the C(2) atoms of the opposite rings are more dominant than those involving donation from ring nitrogen atoms to nitro nitrogen atoms [].

Q2: Can this compound be used to create polymers? What are their properties?

A: Yes, this compound serves as a key building block for synthesizing polymers like poly(3,3′-dinitro-2,2′-bipyridine-5,5′-diyl) (PBpy-3,3′-diNO2) [, ]. These polymers are prepared using copper-promoted Ullmann coupling reactions. While PBpy-3,3′-diNO2 shows limited solubility, its counterpart, poly(3-nitropyridine-2,5-diyl) (PPy-3-NO2), exhibits good solubility in organic solvents like DMSO, DMF, and chloroform []. PPy-3-NO2 possesses a number average molecular weight (Mn) of 9,300 and an intrinsic viscosity [η] of 0.53 dL g−1 in DMF []. These polymers exhibit a UV–vis absorption peak around 430 nm [].

Q3: Does this compound and its polymers display any interesting electrochemical behavior?

A: Indeed, PPy-3-NO2 demonstrates electrochemical reduction at −1.5 V versus Ag+/Ag in acetonitrile. Furthermore, it exhibits an electrochemical redox cycle within the range of 0 to −1.1 V versus Ag+/Ag in aqueous solutions []. This electrochemical activity suggests potential applications in areas like electrocatalysis and energy storage.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(8R,9S,13S,14S)-3-Amino-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B92657.png)